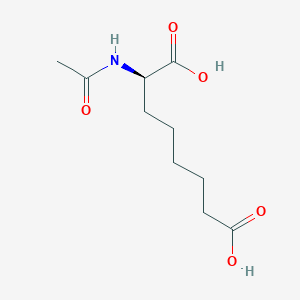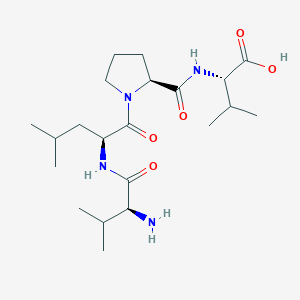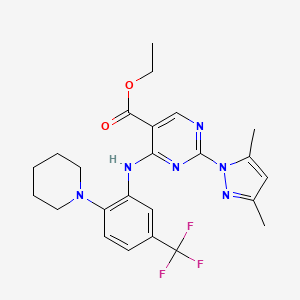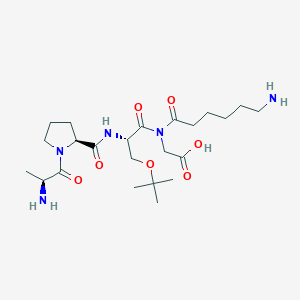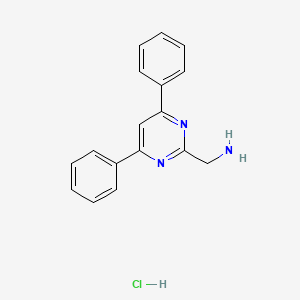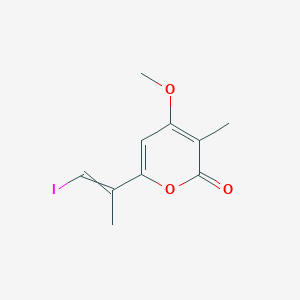
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one is an organic compound belonging to the pyranone family This compound is characterized by its unique structure, which includes an iodine atom attached to a propene group, a methoxy group, and a methyl group attached to a pyranone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of (E)-4-hydroxy-6-(1-iodoprop-1-en-2-yl)-3,5-dimethyl-2H-pyran-2-one with dimethyl sulfate and lithium carbonate in acetone. The reaction mixture is stirred at reflux for 18 hours, then cooled to room temperature and diluted with ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
化学反応の分析
Types of Reactions
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
科学的研究の応用
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action for 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyranone ring are likely involved in these interactions, potentially through covalent bonding or non-covalent interactions like hydrogen bonding or van der Waals forces.
類似化合物との比較
Similar Compounds
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one: Similar structure but with an additional methyl group.
6-(1-bromoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one: Bromine instead of iodine.
6-(1-chloroprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one: Chlorine instead of iodine.
Uniqueness
The presence of the iodine atom in 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and lower electronegativity can influence the compound’s reactivity and interactions with other molecules, potentially leading to different biological activities or material properties.
特性
CAS番号 |
921603-50-1 |
|---|---|
分子式 |
C10H11IO3 |
分子量 |
306.10 g/mol |
IUPAC名 |
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methylpyran-2-one |
InChI |
InChI=1S/C10H11IO3/c1-6(5-11)8-4-9(13-3)7(2)10(12)14-8/h4-5H,1-3H3 |
InChIキー |
RXMBYBCUZRESIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(OC1=O)C(=CI)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
![3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B15173318.png)

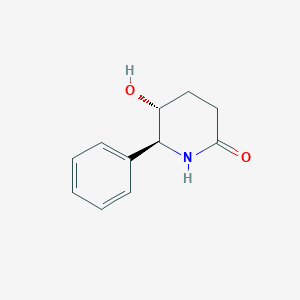
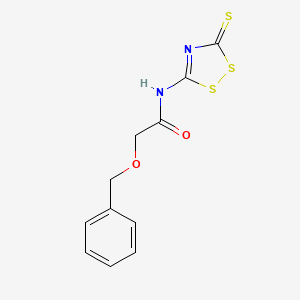
![Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B15173346.png)

![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)
